3-Phenyl-butyryl chloride
Overview
Description
3-Phenyl-butyryl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is also known by other names such as benzenepropanoyl chloride, β-methyl- and 3-phenylbutyryl chloride .
Preparation Methods
3-Phenyl-butyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases .
Chemical Reactions Analysis
3-Phenyl-butyryl chloride undergoes several types of chemical reactions, including:
Acylation Reactions: It reacts with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
3-Phenyl-butyryl chloride has various applications in scientific research, including:
Mechanism of Action
3-Phenyl-butyryl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are used as acylating agents, this compound is unique due to its specific structure, which includes a phenyl group and a butanoyl chain. This structure imparts different reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 4-Phenylbutanoyl chloride
Properties
IUPAC Name |
3-phenylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXRFFRVJOHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.